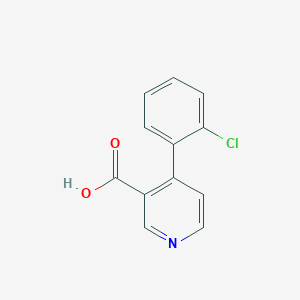

4-(2-Chlorophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-9(11)8-5-6-14-7-10(8)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSPOUJCTOFCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692500 | |

| Record name | 4-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-64-4 | |

| Record name | 4-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chlorophenyl Nicotinic Acid

Established Synthetic Routes to the Core Scaffold

The synthesis of 4-(2-chlorophenyl)nicotinic acid, a significant scaffold in medicinal chemistry, is primarily achieved through multi-step syntheses and, more recently, one-pot strategies. These methods focus on constructing the substituted pyridine (B92270) ring and introducing the aryl group at the 4-position.

Multi-step Synthesis Approaches

Multi-step syntheses for 4-arylnicotinic acids often involve the construction of a substituted pyridine ring followed by functionalization. A common strategy begins with the synthesis of a polysubstituted nicotinic acid precursor through a multicomponent condensation reaction. scispace.comrsc.orgresearchgate.net This precursor can then undergo further modifications to introduce the desired aryl group.

One documented multi-step synthesis involves the hydrolysis of a corresponding methyl ester, such as methyl 2-bromo-4-(4-chlorophenyl)nicotinate, using a strong base like sodium hydroxide (B78521) in a suitable solvent like dimethylsulfoxide. prepchem.com The resulting carboxylate salt is then acidified to precipitate the final nicotinic acid product. prepchem.com This approach highlights the conversion of an ester functional group to a carboxylic acid as a key final step.

Another general strategy for creating substituted pyridines involves the sequential introduction of substituents onto a pre-existing pyridine ring. rsc.org This can be achieved through various methods, including aromatic substitutions and metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

One-pot Reaction Strategies

One-pot reaction strategies offer a more streamlined approach to synthesizing complex molecules like this compound. These methods combine multiple reaction steps into a single process, improving efficiency and reducing waste.

A notable one-pot approach for the synthesis of all-substituted 3,4-diarylated pyridines involves a pyridine C3-arylation of a nicotinic acid precursor. scispace.comrsc.orgresearchgate.net This process can include a sequence of protodecarboxylation, bromination, and a Suzuki coupling reaction. scispace.comrsc.org This strategy allows for the versatile introduction of various aryl and heteroaryl groups onto the pyridine ring. scispace.comrsc.orgresearchgate.net

Precursor Chemistry and Reaction Pathways

The synthesis of this compound is heavily reliant on the chemistry of its precursors, particularly nicotinic acid intermediates and substituted pyridines. The functionalization of these precursors dictates the final structure and yield of the target compound.

Functionalization of Nicotinic Acid Intermediates

The functionalization of nicotinic acid and its derivatives is a key strategy for synthesizing 4-aryl nicotinic acids. nih.gov Direct C-H functionalization of the pyridine ring at the 4-position using palladium catalysis has emerged as a powerful method. nih.gov This approach allows for the direct arylation of nicotinic acid derivatives with aryl bromides, providing access to a diverse range of structurally important compounds. nih.gov

The esterification of nicotinic acid to form intermediates like methyl nicotinate (B505614) is another common functionalization step. researchgate.net These ester intermediates can then undergo further reactions, such as condensation with various reagents, to build more complex structures. researchgate.net For instance, nicotinoyl hydrazine, formed from methyl nicotinate, can be condensed with substituted aryl aldehydes to create arylidene derivatives. researchgate.net

Role of Substituted Pyridine Precursors

Substituted pyridine precursors are fundamental building blocks in the synthesis of this compound. The nature and position of the substituents on the pyridine ring influence the reactivity and the course of subsequent reactions. Polysubstituted pyridines are prevalent in many bioactive compounds and functional materials. scispace.comrsc.org

The synthesis of these precursors can be achieved through various methods, including multicomponent reactions that lead to poly-substituted nicotinic acids. scispace.comrsc.orgresearchgate.net These precursors can then be further functionalized. For example, a one-pot three-reaction process has been developed for the C3-arylation of nicotinic acid precursors, demonstrating the flexibility in introducing a variety of aryl and heteroaryl groups. scispace.com

Furthermore, the use of heterocyclic aryne precursors, specifically "pyridynes," offers a modern approach to synthesizing highly substituted pyridines. sigmaaldrich.com These reactive intermediates can be trapped with nucleophiles or undergo cycloaddition reactions to generate a library of substituted pyridine products. sigmaaldrich.com

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have led to novel and more efficient methods for the synthesis of substituted nicotinic acids. These approaches often focus on improving reaction conditions, expanding substrate scope, and employing new catalytic systems.

One innovative approach involves a biomimetic strategy inspired by the biosynthesis of nicotinic acid from tryptophan. nih.gov This method transforms (aza)indole scaffolds into meta-aminoaryl nicotinates, allowing for the late-stage conjugation of nicotinates with (hetero)arylamines. nih.gov This strategy provides access to previously unexplored chemical space. nih.gov

Another advancement is the development of a two-pot, three-component procedure for preparing substituted pyridines via a catalytic intermolecular aza-Wittig/Diels-Alder sequence. nih.gov This method utilizes readily available α,β-unsaturated carboxylic acids as replacements for less stable vinyl azide (B81097) precursors. nih.gov

The table below summarizes some of the key synthetic strategies discussed:

| Synthetic Strategy | Key Features | Precursors | Reactions |

| Multi-step Synthesis | Sequential introduction of functional groups. | Nicotinic acid esters, substituted pyridines. | Hydrolysis, cross-coupling. rsc.orgprepchem.com |

| One-pot Synthesis | Multiple reaction steps in a single pot. | Polysubstituted nicotinic acids. | Protodecarboxylation, bromination, Suzuki coupling. scispace.comrsc.org |

| C-H Functionalization | Direct arylation of the pyridine ring. | Nicotinic acid derivatives, aryl bromides. | Palladium-catalyzed arylation. nih.gov |

| Biomimetic Synthesis | Inspired by natural biosynthetic pathways. | (Aza)indoles, propiolates. | Aldol-type addition, intramolecular cyclization, C-N bond cleavage. nih.gov |

| Aza-Wittig/Diels-Alder | Two-pot, three-component sequence. | α,β-unsaturated carboxylic acids, aldehydes, enamines. | Catalytic aza-Wittig, Diels-Alder cycloaddition. nih.gov |

Chemical Modifications and Derivatization Strategies

The functional groups on this compound—the carboxylic acid, the pyridine ring, and the chlorophenyl moiety—provide multiple handles for chemical modification and the creation of diverse derivative libraries.

The carboxylic acid group is a primary site for derivatization through esterification and amidation.

Esterification is commonly achieved through the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid). wikipedia.orgorientjchem.org However, to avoid harsh acidic conditions, alternative methods are often preferred. For instance, nicotinic acid can be esterified non-catalytically with high-boiling, water-immiscible alcohols by heating the mixture and continuously removing the water byproduct. google.com Solid acid catalysts, such as MoO₃/SiO₂, are also effective and offer advantages in terms of catalyst separation and recycling. orientjchem.org N-bromosuccinimide (NBS) serves as an efficient metal-free catalyst for these transformations under mild, often neat (solvent-free) conditions. mdpi.comnih.gov

Amidation reactions are crucial for synthesizing compounds like nicotinamide (B372718) and its analogs. A common route involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then reacts with an amine. For example, substituted nicotinic acids can be treated with oxalyl chloride to form the acyl chloride, followed by acylation of an amine to yield the corresponding amide. A well-known example is the synthesis of boscalid, or 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-nicotinamide. basf.com

| Reaction | Reagents/Catalyst | Conditions | Product Type |

| Esterification | Alcohol, H₂SO₄ | Reflux | Ester |

| Esterification | High-boiling alcohol | Heat, water removal | Ester |

| Esterification | Alcohol, MoO₃/SiO₂ | Reflux | Methyl Nicotinate orientjchem.org |

| Esterification | Alcohol, N-bromosuccinimide | 70 °C, neat | Ester mdpi.comnih.gov |

| Amidation | 1. Oxalyl chloride2. Amine, base | - | Amide |

The carboxylic acid group can undergo various interconversions to other functional groups.

Reduction to Alcohols: A primary transformation is the reduction of the carboxylic acid to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, typically in a dry ether solvent followed by an acidic workup. chemistrysteps.comchemguide.co.uklibretexts.org It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly. chemguide.co.uklibretexts.org More recently, catalytic systems using earth-abundant metals have been developed. For example, manganese(I) complexes can catalyze the hydrosilylation of carboxylic acids to yield alcohols under milder conditions. nih.gov Borane (BH₃) is another reagent that can selectively reduce carboxylic acids. chemistrysteps.com

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) can be achieved under specific conditions. For nicotinic acid itself, heating with a catalyst like copper chromite can yield pyridine and carbon dioxide. nih.govyoutube.com This transformation can also be induced under high temperature and pressure in acidic aqueous solutions. google.com

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Such reactions, like nitration, require harsh conditions and often result in substitution at the meta-position relative to the nitrogen. rsc.org

Conversely, the pyridine ring, especially when substituted with a leaving group, is susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.orgnih.gov Halogens at the 2- and 4-positions of the pyridine ring are readily displaced by nucleophiles. quimicaorganica.org For instance, 2-chloronicotinic acid reacts with various amines to form 2-aminonicotinic acid derivatives. researchgate.net This reactivity allows for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles onto the pyridine core. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the ring nitrogen. nih.gov

The chlorophenyl ring offers further opportunities for modification. The chlorine atom itself can act as a leaving group in certain cross-coupling reactions, although it is less reactive than bromine or iodine. Palladium- or nickel-catalyzed reactions like the Suzuki, Stille, or Negishi couplings can potentially replace the chlorine with other aryl, alkyl, or vinyl groups, leading to the synthesis of complex biphenyl (B1667301) derivatives and other structures. nih.govnih.gov

The chlorophenyl ring can also undergo electrophilic aromatic substitution . The chlorine atom is an ortho-, para-directing group, albeit a deactivating one. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce new substituents at the positions ortho or para to the chlorine atom (positions 3', 5', or 6' on the phenyl ring, relative to the pyridine attachment point). Electron-withdrawing groups on an aromatic ring generally activate it towards nucleophilic aromatic substitution, but this typically requires strong activation, such as multiple nitro groups. sinica.edu.twlibretexts.org

Spectroscopic and Structural Elucidation of 4 2 Chlorophenyl Nicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons) in the 4-(2-Chlorophenyl)nicotinic acid molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the chlorophenyl ring. The chemical shifts (δ) of these protons, their integration (relative number of protons), and their splitting patterns (due to coupling with neighboring protons) would allow for the precise assignment of each proton to its position in the molecular structure. For comparison, the protons on a simple nicotinic acid molecule in a DMSO-d6 solvent typically appear at specific chemical shifts, with the proton at position 2 being the most downfield. hmdb.castackexchange.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carboxylic acid). For instance, the carbon atom of the carboxylic acid group would be expected to appear significantly downfield. Data for nicotinic acid in DMSO-d6 shows characteristic shifts for each of its six carbon atoms. chemicalbook.com

To unambiguously assign all proton and carbon signals, especially in a complex molecule like this compound, two-dimensional (2D) NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and the carbon atoms they are directly attached to or are two to three bonds away from, respectively.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a strong C=O stretch), aromatic C-H stretching and bending vibrations for both the pyridine and chlorophenyl rings, and a C-Cl stretching vibration. For reference, the IR spectrum of nicotinic acid shows characteristic peaks for the C-H and O-H groups, as well as C=O and C=N bands. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the aromatic rings. The protonated molecular ion for nicotinic acid is observed at m/z 124. bevital.no

Advanced Spectroscopic Techniques in Structural Analysis

In the comprehensive structural elucidation of this compound and its derivatives, advanced spectroscopic techniques play a pivotal role, offering deeper insights beyond what is achievable with standard nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Techniques such as mass spectrometry (MS) and X-ray crystallography are indispensable for confirming molecular weight, determining fragmentation pathways, and ascertaining the precise three-dimensional arrangement of atoms within a crystalline solid.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the unambiguous determination of its elemental composition. While specific HRMS data for this compound is not widely published, analysis of related nicotinic acid derivatives provides a strong indication of the expected results. For instance, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which also contain a substituted nicotinic acid core, have been successfully characterized using HRMS, confirming their complex molecular formulas. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a parent ion. In the case of nicotinic acid and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been effectively used to identify and quantify these compounds. nih.govnih.gov The fragmentation of the nicotinic acid structure typically involves the loss of the carboxylic acid group (as CO2) and cleavage of the pyridine ring.

For this compound, the fragmentation pattern would be expected to show characteristic losses related to both the nicotinic acid and the 2-chlorophenyl moieties. The molecular ion peak would be observed, and key fragment ions would likely correspond to the loss of the carboxyl group, the chlorine atom, and potentially the entire chlorophenyl group. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

A study on nicotinic acid, (4-chlorophenyl)methyl ester, a related derivative, provides insight into the fragmentation of a molecule containing both a nicotinic acid and a chlorophenyl group. nist.gov The electron ionization mass spectrum of this compound would be expected to show fragments corresponding to the nicotinoyl cation and the chlorobenzyl cation.

Table 1: Representative Mass Spectrometry Data for Nicotinic Acid and a Related Derivative

| Compound Name | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

| Nicotinic Acid | ESI+ | 124.1 | 80.1 | nih.gov |

| Nicotinic acid, (4-chlorophenyl)methyl ester | EI | 247 | 125, 106, 78 | nist.gov |

This table presents data for nicotinic acid and a related ester to illustrate typical fragmentation. Specific data for this compound is not available in the cited literature.

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. This method can confirm the connectivity of atoms and provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound has not been detailed in the available literature, studies on closely related compounds offer valuable insights into the likely structural features. For example, research on the crystal structures of salts formed between 1-(4-nitrophenyl)piperazine (B103982) and various acids, including 2-(4-chlorophenyl)acetic acid, reveals how the chlorophenyl group is oriented within the crystal lattice and participates in intermolecular interactions. nih.gov

Furthermore, a study on the synthesis and crystal structure of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrates the utility of X-ray crystallography in confirming the stereochemistry and conformation of complex nicotinic acid derivatives. ebi.ac.uk In the case of this compound, a crystal structure would definitively establish the dihedral angle between the pyridine and the 2-chlorophenyl rings, which is a critical conformational parameter. It would also reveal the hydrogen bonding network, likely involving the carboxylic acid group and the pyridine nitrogen, leading to the formation of dimers or polymeric chains in the solid state.

Table 2: Illustrative Crystallographic Data for a Structurally Related Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 4-(4-nitrophenyl)piperazinium 2-(4-chlorophenyl)acetate | Monoclinic | P2₁/c | 12.345(3) | 11.456(3) | 13.567(3) | 108.98(3) | nih.gov |

This table provides crystallographic data for a salt containing a chlorophenylacetate anion to illustrate the type of information obtained from X-ray crystallography. Data for this compound is not available in the cited literature.

Computational and Theoretical Chemistry Investigations of 4 2 Chlorophenyl Nicotinic Acid

Density Functional Theory (DFT) Studies of Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries and other properties. DFT calculations for 4-(2-chlorophenyl)nicotinic acid have been performed to determine its most stable three-dimensional structure. These calculations typically involve optimizing the molecular geometry to find the lowest energy arrangement of the atoms.

Bond Lengths and Bond Angles Analysis

DFT calculations provide detailed information about the bond lengths and bond angles of this compound. Theoretical calculations of bond lengths are often slightly larger than experimentally determined values. researchgate.net The optimized geometry reveals the spatial arrangement of the constituent atoms, including the pyridine (B92270) ring, the chlorophenyl group, and the carboxylic acid functional group.

Below is a table showcasing typical bond lengths and angles for related molecular structures, as direct data for this compound is not extensively published. These values are derived from DFT calculations on similar compounds and provide a reasonable approximation.

| Bond/Angle | Description | Typical Calculated Value (Å or °) |

| C-C (pyridine) | Carbon-carbon bond in the pyridine ring | ~1.39 Å |

| C-N (pyridine) | Carbon-nitrogen bond in the pyridine ring | ~1.34 Å |

| C-C (phenyl) | Carbon-carbon bond in the phenyl ring | ~1.40 Å |

| C-Cl | Carbon-chlorine bond | ~1.74 Å |

| C-C (bridge) | Bond connecting the two rings | ~1.49 Å |

| C=O (carboxyl) | Carbonyl carbon-oxygen double bond | ~1.21 Å |

| C-O (carboxyl) | Carbonyl carbon-oxygen single bond | ~1.36 Å |

| O-H (carboxyl) | Oxygen-hydrogen bond in the carboxyl group | ~0.97 Å |

| C-C-N (pyridine) | Angle within the pyridine ring | ~123° |

| C-C-C (phenyl) | Angle within the phenyl ring | ~120° |

| C-C-Cl | Angle involving the chlorine atom | ~119° |

| O-C=O (carboxyl) | Angle within the carboxylic acid group | ~124° |

Conformational Analysis

DFT calculations can map the potential energy surface as a function of the dihedral angle between the two aromatic rings. This analysis helps identify the most stable conformer (the one with the lowest energy) and any transitional states. For similar bi-aryl systems, non-planar conformations are often favored due to steric hindrance between hydrogen atoms on the adjacent rings. The presence of the chlorine atom at the ortho position of the phenyl ring is expected to introduce significant steric strain, likely resulting in a twisted conformation as the most stable structure.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide valuable tools to understand the distribution of electrons within this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO is likely centered on the electron-deficient pyridine ring and the carboxylic acid group. This distribution facilitates intramolecular charge transfer from the chlorophenyl ring to the nicotinic acid moiety. The calculated HOMO and LUMO energies can be used to determine various quantum chemical parameters. nih.govmdpi.com

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.5 to 5.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. chemrxiv.org Red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Blue regions correspond to positive electrostatic potential, signifying electron-poor areas that are prone to nucleophilic attack. chemrxiv.org

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic interaction. researchgate.net The hydrogen atom of the carboxylic acid and the regions around the chlorine atom would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Vibrational Spectroscopy Simulation and Correlation (IR and Raman)

Computational methods can simulate the infrared (IR) and Raman spectra of molecules, which arise from their vibrational modes. rsc.org These simulations are invaluable for interpreting experimental spectra and assigning specific vibrational frequencies to the corresponding atomic motions. DFT calculations are commonly used to compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov

The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. The simulated spectra can then be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and provide a detailed understanding of its vibrational properties.

Below is a table summarizing some of the expected key vibrational modes for this compound and their approximate frequency ranges based on studies of similar molecules.

| Vibrational Mode | Description | Approximate Wavenumber (cm-1) |

| O-H stretch (Carboxylic Acid) | Stretching of the hydroxyl bond | 3500 - 2500 (broad) |

| C-H stretch (Aromatic) | Stretching of carbon-hydrogen bonds on the rings | 3100 - 3000 |

| C=O stretch (Carboxylic Acid) | Stretching of the carbonyl double bond | 1750 - 1680 |

| C=C/C=N stretch (Pyridine Ring) | Stretching of bonds within the pyridine ring | 1600 - 1450 |

| C=C stretch (Phenyl Ring) | Stretching of bonds within the phenyl ring | 1600 - 1450 |

| C-Cl stretch | Stretching of the carbon-chlorine bond | 800 - 600 |

| O-H bend (Carboxylic Acid) | Bending of the hydroxyl group | 1440 - 1395, 950 - 910 |

| C-H bend (Aromatic) | In-plane and out-of-plane bending of C-H bonds | 1300 - 1000, 900 - 675 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), have become increasingly powerful in predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR shielding tensors, from which the chemical shifts are derived. niscpr.res.in

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. This process typically involves first optimizing the molecule's geometry at a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.gov Following geometry optimization, the GIAO method is employed to compute the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for the protons and carbons in this compound would provide a theoretical spectrum that can be compared with experimental data to confirm its structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled using computational techniques like the Polarizable Continuum Model (PCM). researchgate.net The accuracy of these predictions has been shown to be high enough to aid in the assignment of complex spectra. niscpr.res.in

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

This table presents illustrative values typical for a molecule with these structural features, calculated using standard computational methods. These are not experimentally recorded values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (Pyridine) | - | ~152 |

| H2 (Pyridine) | ~8.9 | - |

| C3 (Pyridine) | - | ~138 |

| C4 (Pyridine) | - | ~145 |

| C5 (Pyridine) | - | ~125 |

| H5 (Pyridine) | ~7.5 | - |

| C6 (Pyridine) | - | ~150 |

| H6 (Pyridine) | ~8.7 | - |

| C1' (Chlorophenyl) | - | ~135 |

| C2' (Chlorophenyl) | - | ~132 |

| C3' (Chlorophenyl) | - | ~130 |

| H3' (Chlorophenyl) | ~7.4 | - |

| C4' (Chlorophenyl) | - | ~128 |

| H4' (Chlorophenyl) | ~7.3 | - |

| C5' (Chlorophenyl) | - | ~127 |

| H5' (Chlorophenyl) | ~7.3 | - |

| C6' (Chlorophenyl) | - | ~131 |

| H6' (Chlorophenyl) | ~7.6 | - |

| COOH (Carboxyl) | ~13.0 | ~168 |

Investigation of Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual DFT are crucial for understanding the stability and reactivity of a molecule. mdpi.com These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Global Reactivity Descriptors

Global reactivity descriptors provide a general overview of a molecule's reactivity. researchgate.net Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). dergipark.org.tr These are typically calculated using the energies of the HOMO and LUMO orbitals obtained from DFT calculations. researchgate.net

Ionization Potential (I) and Electron Affinity (A) are approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO).

Chemical Hardness (η) , a measure of resistance to change in electron distribution, is calculated as η = (I - A) / 2.

Electronegativity (χ) , the power to attract electrons, is given by χ = (I + A) / 2.

Electrophilicity Index (ω) , which quantifies the energy lowering of a system when it accepts electrons, is calculated as ω = χ² / (2η). dergipark.org.tr

For this compound, a lower HOMO-LUMO energy gap (ΔE) would suggest higher reactivity. researchgate.net The electrophilicity index helps to classify the molecule's ability to act as an electrophile in reactions. dergipark.org.tr

Table 2: Representative Global Reactivity Descriptors for this compound

This table contains illustrative values based on typical DFT calculations for similar aromatic carboxylic acids. These are not experimentally verified data.

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -2.0 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.5 |

| Ionization Potential | I | -E_HOMO | 6.5 |

| Electron Affinity | A | -E_LUMO | 2.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 |

| Electronegativity | χ | (I + A) / 2 | 4.25 |

| Electrophilicity Index | ω | χ² / (2η) | 4.01 |

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Fukui functions (f(r)) and dual descriptors are commonly used for this purpose. These analyses help in understanding the regioselectivity of chemical reactions.

For this compound, local reactivity analysis would likely identify the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic group as potential sites for electrophilic attack. Conversely, specific carbon atoms in the aromatic rings might be identified as susceptible to nucleophilic attack, influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules. nih.gov For this compound, molecular dynamics (MD) simulations could be utilized to explore its conformational landscape and solvation properties. nih.gov

In the context of drug design, molecular docking is a key computational method. nih.gov If this compound were being investigated as a potential ligand for a biological target, docking simulations would be performed to predict its binding orientation and affinity within the active site of the protein. These simulations provide valuable information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Homology modeling can be used to construct a model of a target protein if its experimental structure is not available, which can then be used for docking studies. nih.gov

Chemical Reactivity and Mechanistic Studies of 4 2 Chlorophenyl Nicotinic Acid

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of derivatives from 4-(2-Chlorophenyl)nicotinic acid typically involves the activation of the carboxylic acid group. A common and illustrative pathway is the formation of an amide linkage, which proceeds through an acyl chloride intermediate.

The mechanism begins with the conversion of the nicotinic acid derivative to a more reactive acyl chloride. This is often achieved using reagents like oxalyl chloride or thionyl chloride. The substituted nicotinic acid (1) is treated with oxalyl chloride to form the acyl chloride intermediate (2). mdpi.com This intermediate is highly electrophilic and readily reacts with a nucleophile, such as an amine. In the subsequent step, the acyl chloride (2) undergoes acylation with a substituted amine under basic conditions to yield the final amide product. mdpi.com This general pathway is a cornerstone in the synthesis of a wide array of nicotinamide (B372718) derivatives.

Another fundamental reaction in the synthesis of substituted nicotinic acids is the hydrolysis of a corresponding ester. For instance, the synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid is accomplished by the hydrolysis of its methyl ester precursor, methyl 2-bromo-4-(4-chlorophenyl)nicotinate. prepchem.com This reaction is typically base-catalyzed, involving the addition of a hydroxide (B78521) ion to the ester carbonyl, followed by the elimination of the methoxide (B1231860) leaving group to form the carboxylate salt, which is then protonated to yield the final carboxylic acid.

Table 1: General Synthetic Reactions for Nicotinic Acid Derivatives

| Reaction Type | Starting Material (Analogue) | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Formation & Amidation | Substituted Nicotinic Acid | 1. Oxalyl Chloride 2. Substituted Amine, Base | Acyl Chloride | N-substituted Nicotinamide | mdpi.com |

| Ester Hydrolysis | Methyl 2-bromo-4-(4-chlorophenyl)nicotinate | Sodium Hydroxide, then HCl | Carboxylate Salt | 2-bromo-4-(4-chlorophenyl)nicotinic acid | prepchem.com |

Pathways of Chemical Transformation (e.g., oxidation, reduction, hydrolysis)

This compound can undergo various chemical transformations, with oxidation, reduction, and hydrolysis being primary pathways, often mediated by chemical or biological catalysts.

Hydrolysis: The hydrolysis of amide or nitrile derivatives into nicotinic acids is a well-established transformation. For example, the enzymatic hydrolysis of 2-chloronicotinamide (B82574) to 2-chloronicotinic acid has been demonstrated using an amidase. nih.gov This biocatalytic approach is attractive for its high selectivity and mild reaction conditions. Kinetic and molecular docking studies of a related system indicated that chlorine substitution on the pyridine (B92270) ring, particularly at the 2-position, can decrease the activity of the amidase due to steric hindrance and electronic effects. nih.gov A similar principle would apply to the hydrolysis of a corresponding amide or nitrile of this compound.

Oxidation and Degradation: The pyridine ring, while aromatic, can be susceptible to oxidative degradation under certain conditions. In biological systems, nicotinic acid and its derivatives are catabolized through hydroxylation pathways. For instance, Pseudomonas species can degrade nicotinic acid by first hydroxylating it to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinic acid hydroxylase. nih.govresearchgate.net The degradation of nicotine (B1678760) itself can lead to intermediates like 3-succinoyl-pyridine (SP), which is then transformed to 6-hydroxy-3-succinoyl-pyridine (HSP). nih.gov These pathways illustrate the susceptibility of the pyridine ring to enzymatic oxidation, typically leading to hydroxylated intermediates.

Reduction: The carboxylic acid group of nicotinic acid and its derivatives can be reduced, although this is less common than reactions involving the ring or acid activation. The pyridine ring itself is involved in crucial biological redox reactions. The nicotinamide moiety in the coenzyme NAD+ acts as an electron acceptor, being reduced to NADH. libretexts.org This process involves the formal addition of a hydride ion (H⁻) to the pyridine ring, a fundamental transformation in metabolism. libretexts.org

Table 2: Potential Chemical Transformations Based on Analogues

| Transformation Type | Process | Example from Analogue | Key Finding/Mechanism | Reference |

|---|---|---|---|---|

| Hydrolysis | Amide to Carboxylic Acid | 2-Chloronicotinamide to 2-Chloronicotinic acid | Amidase-catalyzed biotransformation. Steric hindrance from chloro-substituent can reduce enzyme activity. | nih.gov |

| Oxidation | Ring Hydroxylation | Nicotinic acid to 6-Hydroxynicotinic acid | Enzymatic oxidation catalyzed by hydroxylase enzymes is a key degradation pathway. | nih.govresearchgate.net |

| Redox | Pyridine Ring Reduction | Nicotinamide in NAD+ to NADH | Biological reduction via hydride transfer to the pyridine ring, central to metabolic redox reactions. | libretexts.org |

Intermolecular and Intramolecular Interactions in Reaction Systems

The behavior of this compound in solution and in the solid state is heavily influenced by non-covalent interactions. These interactions are critical in reaction systems, dictating solubility, crystal packing, and molecular recognition at catalyst active sites.

Intermolecular Interactions: The primary intermolecular interaction for this compound is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This allows for the formation of strong hydrogen-bonded dimers between two acid molecules, a common motif for carboxylic acids. Furthermore, the pyridine nitrogen atom is a strong hydrogen bond acceptor and can form O-H···N interactions with the carboxylic acid group of another molecule. mdpi.com

Intramolecular Interactions: The conformation of this compound is influenced by intramolecular interactions. A key feature is the potential for an intramolecular hydrogen bond, though this is less likely than in related structures like N-phenylanthranilic acid where an N-H···O bond is typical. mdpi.com More significant is the steric interaction between the ortho-chloro substituent on the phenyl ring and the adjacent carboxylic acid group or pyridine ring. This steric clash forces a twisted conformation, where the phenyl and pyridine rings are not coplanar. This dihedral angle is sensitive to the molecular packing in a crystal and influences the molecule's electronic properties and its ability to engage in planar π-stacking interactions. mdpi.com

Table 3: Summary of Potential Molecular Interactions

| Interaction Type | Participating Groups | Description | Significance | Reference |

|---|---|---|---|---|

| Intermolecular H-Bond (Dimer) | Carboxylic Acid ↔ Carboxylic Acid | Classic head-to-head dimer formation via O-H···O=C bonds. | Strongly influences solubility and crystal structure. | mdpi.com |

| Intermolecular H-Bond | Carboxylic Acid (O-H) ↔ Pyridine (N) | A strong, structure-directing interaction between molecules. | Key in forming co-crystals and directing molecular assembly. | mdpi.com |

| Intermolecular π-π Stacking | Pyridine Ring ↔ Phenyl Ring | Attractive, noncovalent interactions between aromatic rings. | Contributes to crystal stability and molecular packing. | mdpi.com |

| Intramolecular Steric Interaction | Ortho-Chloro group ↔ Pyridine Ring | Repulsive interaction forcing a non-planar conformation. | Defines the molecule's 3D shape and affects electronic conjugation. | mdpi.com |

Design and Synthesis of Chemically Modified Analogues of 4 2 Chlorophenyl Nicotinic Acid

Rational Design Principles for Structural Diversification

The structural diversification of 4-(2-chlorophenyl)nicotinic acid analogues is guided by several key rational design principles. These strategies are employed to optimize the parent compound's interaction with biological targets, improve its pharmacokinetic profile, and reduce potential off-target effects.

A primary strategy is scaffold hopping , which involves replacing the central nicotinic acid core with other heterocyclic systems while retaining key pharmacophoric features. nih.govrsc.org This approach aims to discover novel chemical series with improved properties, such as enhanced selectivity or better penetration of the central nervous system. researchgate.net For instance, a pyrazole (B372694) core might be introduced to replace a pyrimidine (B1678525) ring, leading to improved physicochemical properties. researchgate.net Structure-based design, often informed by X-ray crystallography of the target protein, plays a crucial role in guiding the design of these new scaffolds to ensure optimal interaction with the binding site. nih.gov

Another important principle is bioisosteric replacement , where specific atoms or functional groups are exchanged for others with similar physicochemical properties. cambridgemedchemconsulting.com This can be used to address issues like metabolic instability or to fine-tune the electronic and steric properties of the molecule. nih.govcambridgemedchemconsulting.com For example, a carboxylic acid group, a key feature of nicotinic acid, can be replaced by other acidic bioisosteres like tetrazoles to potentially improve oral bioavailability or alter the binding mode. nih.gov The substitution of hydrogen with fluorine is a common tactic to block metabolic oxidation at a specific position, thereby increasing the compound's half-life. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the rational design process. nih.gov These studies involve systematically modifying different parts of the molecule and evaluating the impact on its activity. This iterative process of design, synthesis, and testing allows researchers to build a comprehensive understanding of which structural features are critical for the desired biological effect. For example, SAR studies on a series of nicotinic acid derivatives revealed the importance of the substitution pattern on the pyridine (B92270) ring for their vasorelaxant and antioxidant properties. nih.gov

Exploration of Substituent Effects on Chemical Properties and Reactivity

The chemical properties and reactivity of this compound analogues are profoundly influenced by the nature and position of substituents on both the pyridine and the phenyl rings.

The position of substituents on the phenyl ring is also critical. The chlorine atom at the 2-position of the phenyl ring in the parent compound forces a non-planar conformation between the two aromatic rings. Altering the substituent at this position or introducing others can modulate this dihedral angle, which in turn can affect how the molecule fits into a binding pocket. For instance, structure-activity relationship studies on related compounds have shown that the nature of the substituent on a phenyl ring can dramatically impact binding affinity to target receptors. dongguk.edu

The introduction of different functional groups can also introduce new reactive handles for further chemical modification. For example, the presence of a hydroxyl or amino group can provide a site for conjugation to other molecules or for the introduction of prodrug moieties to improve drug delivery.

A summary of potential substituent effects is presented in the table below:

| Substituent Position | Type of Substituent | Potential Effect on Chemical Properties and Reactivity |

| Pyridine Ring | Electron-Withdrawing Group (e.g., -NO2, -CN) | Increases acidity of the carboxylic acid; decreases basicity of the pyridine nitrogen. |

| Pyridine Ring | Electron-Donating Group (e.g., -NH2, -OCH3) | Decreases acidity of the carboxylic acid; increases basicity of the pyridine nitrogen. |

| Phenyl Ring | Bulky Group at ortho-position | Influences the dihedral angle between the phenyl and pyridine rings, affecting molecular conformation. |

| Phenyl Ring | Halogens (e.g., -F, -Br) | Can alter lipophilicity and metabolic stability; may participate in halogen bonding interactions. nih.gov |

| Any Position | Reactive Group (e.g., -OH, -NH2) | Provides a site for further chemical derivatization or conjugation. |

Development of Novel Heterocyclic Systems Incorporating the Nicotinic Acid Scaffold

To expand the chemical space and explore new biological activities, researchers have focused on developing novel heterocyclic systems that incorporate the this compound scaffold. This can be achieved through several synthetic strategies.

Another strategy is the synthesis of bridged systems , where the phenyl and pyridine rings are connected by a linker. This can lock the molecule into a specific conformation, which can be advantageous for binding to a particular target. The nature of the bridging element can be varied to fine-tune the distance and orientation between the two aromatic rings.

The carboxylic acid group of nicotinic acid can also serve as a versatile starting point for the construction of new heterocyclic rings. For instance, it can be converted into an acyl hydrazide, which can then be cyclized with various reagents to form a range of five-membered heterocycles, such as oxadiazoles (B1248032) or thiadiazoles.

Examples of novel heterocyclic systems derived from nicotinic acid analogues include:

Thieno[2,3-b]pyridines: These fused systems can be synthesized from appropriately substituted nicotinic acid derivatives and can exhibit a range of biological activities.

Pyrido[2,3-d]pyrimidines: These bicyclic heterocycles can be constructed from 2-aminonicotinic acid derivatives and have been explored as kinase inhibitors.

1,3,4-Oxadiazoles: These can be synthesized from nicotinic acid hydrazides and have been investigated for their diverse pharmacological properties.

Stereochemical Considerations in Analogue Synthesis

When designing and synthesizing analogues of this compound, stereochemistry can be a critical factor, particularly if the modifications introduce chiral centers into the molecule. The biological activity of enantiomers can differ significantly, with one enantiomer often being more potent or having a different pharmacological profile than the other. wikipedia.org

For example, if a substituent introduced on the pyridine or phenyl ring, or in a linker between them, creates a stereocenter, it becomes necessary to either separate the enantiomers or to develop a stereoselective synthesis. The S-(+) and R-(-) stereoisomers of ketamine, for instance, exhibit different binding affinities for the NMDA receptor, with the S-isomer being a more potent anesthetic and analgesic. wikipedia.org

The synthesis of single enantiomers can be achieved through several methods:

Chiral pool synthesis: This involves starting from a readily available chiral molecule.

Asymmetric catalysis: This uses a chiral catalyst to favor the formation of one enantiomer over the other.

Resolution of racemates: This involves separating a mixture of enantiomers, often by using a chiral resolving agent or through chiral chromatography.

Even in the absence of a traditional chiral center, the restricted rotation around the bond connecting the phenyl and pyridine rings can lead to atropisomerism, where the molecule exists as a pair of non-superimposable conformers. If the energy barrier to rotation is high enough, these atropisomers can be isolated and may exhibit different biological activities. The presence of bulky substituents at the ortho-positions of both rings can increase the likelihood of atropisomerism.

Advanced Synthetic Applications and Utility in Chemical Research

Role as a Chemical Building Block in Complex Molecule Synthesis

4-(2-Chlorophenyl)nicotinic acid serves as a valuable chemical building block in the synthesis of more complex molecules, particularly in the development of novel bioactive compounds. The nicotinic acid scaffold, a fundamental component of this molecule, is a versatile pharmacophore that appears in numerous natural products and synthetic drugs. The presence of the 2-chlorophenyl substituent at the 4-position of the pyridine (B92270) ring offers a unique structural motif that can be exploited to modulate the biological activity and physicochemical properties of the resulting compounds.

Research into nicotinic acid derivatives has demonstrated their utility in constructing a variety of heterocyclic systems. For instance, nicotinic acid and its analogs are key starting materials for the synthesis of thiazolidinone derivatives, which are known to exhibit a range of biological activities. The general synthetic strategy involves the conversion of nicotinic acid to nicotinoyl chloride, followed by reaction with a suitable amine to form an amide, which then undergoes cyclization to yield the desired heterocyclic core.

Furthermore, the nicotinic acid framework is integral to the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown promise as fungicidal agents. In a typical synthetic route, a substituted nicotinic acid is activated, often by conversion to the corresponding acyl chloride, and subsequently reacted with a substituted thiophen-2-amine to afford the target nicotinamide. The specific substituents on both the nicotinic acid and thiophene moieties can be varied to optimize fungicidal potency and spectrum of activity.

While specific examples detailing the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural similarity to other synthetically useful nicotinic acid derivatives suggests its potential as a precursor for a diverse range of complex chemical entities. The chloro and phenyl substituents provide handles for further chemical modification through cross-coupling reactions or other transformations, allowing for the generation of libraries of compounds for biological screening.

| Starting Material | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Potential Application |

| Nicotinic Acid Derivative | Acyl Chlorination, Amidation, Cyclization | Thiazolidinone Derivatives | Bioactive Compounds |

| Substituted Nicotinic Acid | Acyl Chlorination, Amidation | N-(thiophen-2-yl) nicotinamide Derivatives | Fungicides mdpi.com |

| This compound | (Potential) Cross-Coupling, Amidation, Cyclization | Novel Heterocyclic Compounds | Drug Discovery |

Applications as a Synthetic Intermediate for Functional Materials

While the primary research focus for many nicotinic acid derivatives lies in the realm of bioactive molecules, their structural features also make them attractive as synthetic intermediates for the development of functional materials. The pyridine nitrogen atom and the carboxylic acid group of this compound provide sites for coordination with metal ions, making it a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers are of significant interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing. The specific geometry and electronic properties of the organic linker, in this case, this compound, play a crucial role in determining the final structure and properties of the resulting coordination polymer. For example, a nickel(II) coordination polymer with 6-chloronicotinate and 4,4′-bipyridine has been synthesized and structurally characterized, demonstrating the ability of chlorinated nicotinic acid derivatives to form extended one-dimensional structures. nih.gov

Although direct applications of this compound in the synthesis of functional materials are not widely reported, the principles of coordination chemistry suggest its suitability for such purposes. The 2-chlorophenyl group can influence the packing and intermolecular interactions within the material, potentially leading to novel material properties.

Use in Catalyst Design or as a Ligand in Coordination Chemistry

The pyridine and carboxylic acid functionalities of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalyst design. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. This versatility allows for the formation of a wide variety of metal complexes with different nuclearities and geometries.

Transition metal complexes of nicotinic acid and its derivatives have been investigated for their catalytic activities in various organic transformations. For instance, nicotinohydrazone ligands, derived from nicotinic acid, can form stable complexes with transition metals that exhibit anticancer activities. nih.govnih.gov While the primary focus of these studies is often on biological applications, the well-defined coordination environment of these complexes also suggests their potential as catalysts.

The catalytic activity of coordination polymers and MOFs is an area of intense research. These materials can offer advantages over homogeneous catalysts, such as ease of separation and recyclability. The incorporation of ligands like this compound into these frameworks can introduce specific functionalities and steric environments around the metal centers, thereby influencing their catalytic performance. For example, a Zn(II) coordination polymer has shown catalytic activity in the degradation of organic dyes. mdpi.com

| Metal Ion | Ligand System | Resulting Complex/Material | Potential Catalytic Application |

| Nickel(II) | 6-Chloronicotinate and 4,4′-bipyridine | 1D Coordination Polymer nih.gov | Heterogeneous Catalysis |

| Zinc(II) | Cyclotriphosphazene-functionalized Ligand | 3D Coordination Polymer mdpi.com | Dye Degradation mdpi.com |

| Transition Metals | Nicotinohydrazone Ligand | Metal Complexes nih.govnih.gov | Organic Synthesis |

Development of Research Probes for Chemical Systems

Fluorescent probes are indispensable tools in chemical biology and materials science for visualizing and quantifying specific analytes or processes. The nicotinic acid scaffold can be incorporated into the design of such probes. While there is no direct evidence of this compound being used as a research probe, its derivatives could potentially be developed into fluorescent labels or bioimaging agents.

The general strategy for creating a fluorescent probe involves conjugating a fluorophore with a recognition element that selectively interacts with the target of interest. The nicotinic acid moiety could serve as part of the recognition element, for instance, by targeting specific receptors or enzymes. The 2-chlorophenyl group could be further functionalized to attach a fluorescent reporter group.

For example, fluorescent unnatural amino acids have been incorporated into nicotinic receptors to study their structure and function at the single-molecule level. nih.gov This highlights the utility of modifying nicotinic acid-related structures for bioimaging applications. The development of fluorescent probes often involves the synthesis of heterocyclic systems, a field where nicotinic acid derivatives are frequently employed as starting materials.

Although specific examples are lacking for this compound, the principles of probe design and the known chemistry of nicotinic acid suggest that this compound could be a valuable precursor for the development of novel research probes for various chemical and biological systems.

Future Research Directions in the Chemical Science of 4 2 Chlorophenyl Nicotinic Acid

Advancements in Green Chemistry Synthetic Methodologies

The chemical synthesis of 4-(2-Chlorophenyl)nicotinic acid and its derivatives is an area ripe for innovation, particularly through the lens of green chemistry. Traditional synthetic routes often rely on harsh conditions and hazardous reagents, prompting a shift towards more sustainable practices. frontiersin.org

Future research will likely focus on the development of biocatalytic processes for the production of nicotinic acid analogs. frontiersin.orgnih.gov Enzyme-mediated synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced waste generation. frontiersin.org The exploration of novel enzymes, potentially discovered through metagenomic and proteomic screening, could lead to highly efficient and environmentally benign synthetic pathways. frontiersin.org Furthermore, the immobilization of these biocatalysts is a key area of interest, as it allows for enzyme reuse and the development of continuous flow processes, making industrial-scale production more economically viable and sustainable. frontiersin.org

The principles of green chemistry also extend to the use of greener solvents and the optimization of reaction conditions to minimize energy consumption. unibo.it Research into alternative solvent systems, such as water or bio-based solvents, and the application of energy-efficient technologies like microwave-assisted synthesis could significantly reduce the environmental footprint of producing this compound. unibo.it

Computational Chemistry for Predictive Material Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and interactions of novel compounds, thereby guiding experimental research and accelerating the discovery process. In the context of this compound, computational studies can provide valuable insights into its potential applications.

One promising avenue of research is the computational design of derivatives with specific functionalities. For instance, by modeling the interaction of various substituted nicotinic acid analogs with biological targets, researchers can predict their potential as therapeutic agents. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of these molecules, helping to identify candidates with enhanced activity or improved pharmacokinetic profiles.

Furthermore, computational modeling can be used to investigate the potential of this compound derivatives as materials for specific applications, such as gas sensing. nih.gov By simulating the adsorption of gases onto the surface of metal complexes incorporating these ligands, researchers can predict their sensitivity and selectivity, guiding the synthesis of novel sensor materials. nih.gov The table below illustrates the kind of data that can be generated through such computational studies, highlighting key parameters that determine the reactivity and stability of the designed complexes. nih.gov

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness |

| L1Ni | - | - | - | Increases on H2S adsorption |

| L2Ni | - | - | - | Increases on H2S adsorption |

| L3Ni | - | - | - | Increases on H2S adsorption |

| L4Ni | - | - | - | Lowest hardness after H2S adsorption |

This table is illustrative and based on findings from a study on related nicotinic acid hydrazide complexes, demonstrating the type of predictive data that can be generated for derivatives of this compound. nih.gov

Unexplored Chemical Transformations and Derivatizations

The chemical versatility of this compound presents a wealth of opportunities for exploring novel chemical transformations and creating a diverse library of derivatives. The core structure, featuring both a carboxylic acid and a substituted pyridine (B92270) ring, allows for a wide range of chemical modifications.

Future research could focus on the synthesis of novel amides and esters by reacting the carboxylic acid group with a variety of amines and alcohols. These derivatizations can significantly alter the molecule's physical and biological properties, potentially leading to the discovery of compounds with unique activities. For example, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been shown to yield compounds with fungicidal activity. mdpi.com

Furthermore, the pyridine ring offers sites for further substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the molecule's properties. Exploring reactions such as electrophilic or nucleophilic aromatic substitution on the pyridine ring could lead to the creation of novel structures with enhanced biological efficacy or material properties. The synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives through acylation with acyl chloride is an example of such a strategy. mdpi.com

Novel Analytical Techniques for Structural Characterization in Research Settings

The accurate and comprehensive structural characterization of this compound and its derivatives is crucial for understanding their properties and function. While standard analytical techniques are routinely employed, future research could benefit from the application and development of novel and more sophisticated methods.

Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), can provide detailed information about the molecule's connectivity and stereochemistry. mdpi.comsemanticscholar.org These techniques are particularly valuable for elucidating the structures of complex derivatives and for identifying impurities. semanticscholar.org

Coupled techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for separating and identifying components in a mixture. semanticscholar.orgresearchgate.net The development of new chromatographic methods, including the use of novel stationary phases and green mobile phases, can improve the resolution and efficiency of these separations. researchgate.net

The table below summarizes various analytical techniques that are instrumental in the characterization of chemical compounds and could be applied to future research on this compound and its derivatives. semanticscholar.orgresearchgate.netresearchgate.net

| Analytical Technique | Application in Structural Characterization |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the compound and its derivatives. semanticscholar.orgresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure and connectivity of atoms. semanticscholar.org |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. semanticscholar.org |

| X-ray Crystallography | Determination of the three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org |

Q & A

Q. Experimental Design :

- Perform reactions with varying nucleophiles (e.g., aniline, benzyl thiol) in DMF at 25°C.

- Monitor kinetics via UV-Vis spectroscopy (λ = 320 nm for intermediate formation).

Advanced: What strategies mitigate conflicting data in biological activity assays involving this compound?

Answer:

Conflicting results (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:

- Solubility Issues : Use DMSO stock solutions (<1% v/v) and confirm compound stability via LC-MS over 24 hours .

- Assay Interference : Test for fluorescence/quenching artifacts (e.g., in NADH-coupled assays) using control wells without enzymes .

- Structural Analog Comparison : Benchmark against 4-(trifluoromethyl)nicotinic acid () to isolate electronic vs. steric effects.

Q. Example Protocol :

Enzyme Inhibition : Test against COX-2 (10–100 µM compound, 30-min pre-incubation).

Data Normalization : Express activity as % inhibition relative to vehicle control (n = 3 replicates).

Advanced: How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs). Focus on substituent modifications (e.g., -CF₃, -OCH₃) at the C5 position .

- QSAR Modeling : Develop quantitative structure-activity relationship models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. Case Study :

- Derivative Synthesis : Introduce a methyl group at C5 to improve lipophilicity (logP increased from 2.1 to 2.8).

- Biological Testing : Compare cytotoxicity (MTT assay) in HeLa cells. EC₅₀ reduced from 45 µM (parent) to 22 µM (C5-methyl derivative) .

Advanced: What are the challenges in resolving enantiomeric impurities in this compound derivatives?

Answer:

Chiral impurities (<1%) can arise during asymmetric synthesis. Mitigation strategies include:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10, 0.8 mL/min) to separate enantiomers. Retention times: 8.2 min (R) and 9.5 min (S) .

- Crystallization-Induced Diastereomer Resolution : React with (R)-1-phenylethylamine to form diastereomeric salts. Recrystallize from methanol to isolate the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.